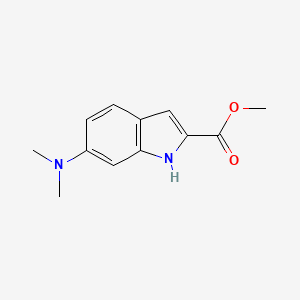

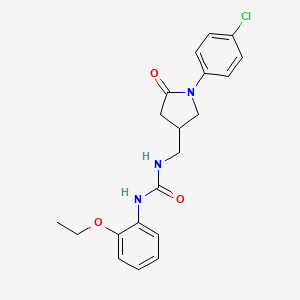

![molecular formula C20H19ClN2O5S B3013131 ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 331760-70-4](/img/structure/B3013131.png)

ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . This suggests that the synthesis of our target compound might also involve multi-step reactions, possibly including the use of activating agents or catalysts to facilitate the formation of the complex structure.

Molecular Structure Analysis

The molecular structure of ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is likely to exhibit conjugation and resonance, as indicated by the presence of multiple aromatic rings and heteroatoms in the related compounds studied. For example, ethyl 3-phenylisothiazole-4-carboxylate shows absorptions due to π→π* transitions, which are indicative of a conjugated system .

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of the target compound. For instance, ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate reacts with hydrazine hydrate to form a debenzoylated hydrazide and undergoes hydrolysis to yield an acid, which can decarboxylate upon heating . These reactions suggest that the target compound may also be susceptible to nucleophilic attacks, hydrolysis, and decarboxylation under certain conditions.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of the target compound are not directly provided, but can be inferred to some extent from the behavior of related compounds. The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, for example, show fluorescence, which could imply that the target compound may also exhibit fluorescence under specific conditions . Additionally, the ability of related compounds to act as singlet-oxygen sensitizers in photo-oxidation reactions suggests that the target compound might also participate in similar photochemical processes .

科学的研究の応用

Antibacterial and Antifungal Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a key component in the synthesis of the specified compound, has been studied for its biological activities. It has been used to synthesize compounds that exhibit promising antibacterial and antifungal activities (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Thienopyrimidine Synthesis

The compound has been explored in the context of thienopyrimidine synthesis. Researchers found that it did not yield tetrazole derivatives in certain reactions, leading to the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

Cyclization Studies

Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a derivative of the compound, has been investigated for its reaction with primary amines. This study led to the formation of new ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (S. Shipilovskikh, D. A. Shipilovskikh, A. Rubtsov, 2014).

Antiproliferative Activity

In the quest to produce cyclized systems with potential antiproliferative activity, novel thiophene and benzothiophene derivatives, which are structurally related to the specified compound, have been synthesized and evaluated as anti-cancer agents. These compounds showed notable activity against several tumor cell lines (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

特性

IUPAC Name |

ethyl (7Z)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRXGEXKEIYQIQ-HAHDFKILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

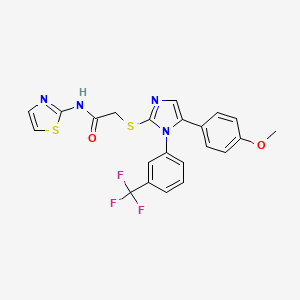

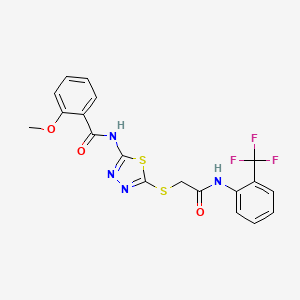

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

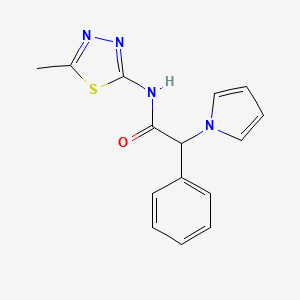

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

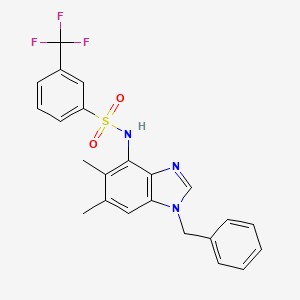

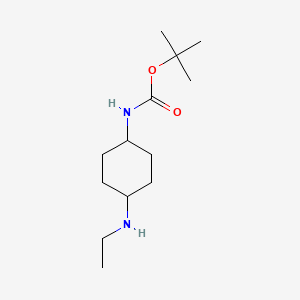

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

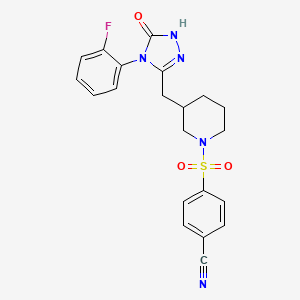

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)